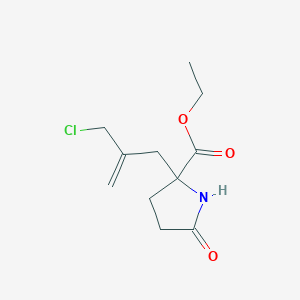

Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate

Description

Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, an ester functional group, and a chloromethyl group

Properties

Molecular Formula |

C11H16ClNO3 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

ethyl 2-[2-(chloromethyl)prop-2-enyl]-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H16ClNO3/c1-3-16-10(15)11(6-8(2)7-12)5-4-9(14)13-11/h2-7H2,1H3,(H,13,14) |

InChI Key |

HJXMPFUQKNAXSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)N1)CC(=C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the ester and chloromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate has the following molecular characteristics:

- Molecular Formula : C12H16ClN O3

- Molecular Weight : 243.72 g/mol

- IUPAC Name : Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate

The compound features a pyrrolidine ring, which is essential for its biological activity, particularly in enzyme inhibition and as a precursor for various synthetic pathways.

Antioxidant Activity

Recent studies have shown that derivatives of compounds similar to ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate exhibit significant antioxidant properties. For instance, research on related oxopyrrolidine derivatives demonstrated their ability to scavenge free radicals effectively, outperforming traditional antioxidants like ascorbic acid . This highlights the potential for developing new antioxidant agents based on this compound's structure.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting arginase. Arginase plays a crucial role in the urea cycle, and inhibitors can have therapeutic applications in conditions such as cancer and cardiovascular diseases. The synthesis of derivatives that include the pyrrolidine structure has shown promising inhibitory activity against arginase, suggesting that ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate could be a lead compound for further development .

Synthesis of Complex Molecules

Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the formation of biologically active compounds. For example, it can be used to synthesize novel derivatives with enhanced biological activities through functional group transformations .

Development of Antioxidant Agents

A study synthesized several derivatives based on the pyrrolidine framework, including ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate. The antioxidant activity was evaluated using DPPH radical scavenging assays, revealing that some derivatives exhibited superior activity compared to established antioxidants . This case illustrates the potential of this compound in developing new therapeutic agents.

Biological Assays for Enzyme Inhibition

In another case study, researchers focused on synthesizing variants of ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate to evaluate their efficacy as arginase inhibitors. The results indicated that certain modifications significantly enhanced inhibitory potency, making them candidates for further pharmacological evaluation .

Mechanism of Action

The mechanism by which Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(2-(bromomethyl)allyl)-5-oxopyrrolidine-2-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.

Ethyl 2-(2-(hydroxymethyl)allyl)-5-oxopyrrolidine-2-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.

Ethyl 2-(2-(methyl)allyl)-5-oxopyrrolidine-2-carboxylate: Lacks the halogenated group, having a simple methyl group instead.

Uniqueness

Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemistry and various research applications.

Biological Activity

Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a chloromethyl group and an ethyl ester, which contributes to its reactivity and potential biological interactions. The structural formula can be represented as follows:

Biological Activity Overview

Research has indicated that compounds similar to Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate exhibit various biological activities, including:

- Anticancer properties : Some derivatives have shown significant cytotoxicity against cancer cell lines.

- Antimicrobial activity : Certain structural analogs have demonstrated effectiveness against bacterial strains.

- Enzyme inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of similar pyrrolidine derivatives. For instance, a study reported that certain β-lactam derivatives exhibited high activity against HT-29 colon cancer cells with an IC50 of 9 nM and MCF-7 breast cancer cells with an IC50 of 17 nM . This suggests that modifications in the pyrrolidine structure can enhance cytotoxic effects.

Table 1: Cytotoxicity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HT-29 | 9 |

| Compound B | MCF-7 | 17 |

| Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate | TBD |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented. For example, derivatives of pyrrolidine have shown promising results against various bacterial strains, indicating potential for development as antimicrobial agents .

The biological activity of Ethyl 2-(2-(chloromethyl)allyl)-5-oxopyrrolidine-2-carboxylate may be attributed to its ability to interact with cellular targets. Research on similar compounds suggests that they can inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased cytotoxicity in cancer cells .

Case Studies

- Case Study on Anticancer Activity : A derivative of the compound was tested against multiple cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

- Case Study on Antimicrobial Efficacy : In vitro testing revealed that certain derivatives exhibited bactericidal activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.